4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile
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Description
The compound “4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile” is a complex organic molecule. It contains several functional groups including a pyrazole ring, an isoquinoline ring, a sulfonyl group, and a nitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and hydrazine . The isoquinoline ring could be synthesized through a Bischler-Napieralski reaction or a Pictet-Spengler reaction . The sulfonyl group and the nitrile group could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and isoquinoline rings are aromatic and planar, which could contribute to the compound’s stability and reactivity . The sulfonyl group is a good leaving group, which could make the compound reactive towards nucleophiles .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions . The sulfonyl group could be replaced by a nucleophile in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the nitrile and sulfonyl groups could make the compound polar and potentially soluble in polar solvents . The aromatic rings could contribute to the compound’s UV-visible absorption spectrum .Future Directions
properties
IUPAC Name |
4-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-23-12-17(11-22-23)20-14-24(13-16-4-2-3-5-19(16)20)27(25,26)18-8-6-15(10-21)7-9-18/h2-9,11-12,20H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOXWOQOPKNTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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